4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole
Description
Properties
IUPAC Name |
4,5-dibromo-1-(cyclopropylmethyl)-2-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2/c1-2-7-12-8(10)9(11)13(7)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZOSOZPPDLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1CC2CC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
- The bromination targets the 4 and 5 positions of the imidazole ring, which are activated sites for electrophilic substitution.
- Bromination is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or side reactions.
- The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile at low temperatures to maintain selectivity.
Representative Synthesis Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazole precursor + cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (DMF) | N-alkylation at N-1 position | 80-90 | Stirred at room temp for several hours |
| 2 | Alkylated imidazole + ethylating agent (e.g., ethyl iodide) or condensation with ethyl-substituted aldehyde | Introduction of ethyl group at C-2 | 75-85 | May require heating |
| 3 | Bromination with Br2 or NBS in DCM at 0-5°C | Selective dibromination at C-4 and C-5 | 70-80 | Reaction monitored by TLC or HPLC |
Note: The yields are approximate and depend on reaction scale and purity of reagents.
Alternative Synthetic Approaches and Catalysis
Recent literature reports alternative methods for synthesizing substituted imidazoles that could be adapted for this compound:
Base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to aldimines: This method allows for the efficient formation of substituted imidazoles, potentially enabling the introduction of substituents at multiple positions in a single step with subsequent modifications for bromination.
Catalytic one-pot condensation: Using diammonium hydrogen phosphate as a catalyst in water under reflux conditions enables green synthesis of trisubstituted imidazoles, which might be modified for the ethyl and cyclopropylmethyl substitutions before bromination.
Triphenylphosphine (PPh3) catalysis with ultrasound assistance: This method has been shown to efficiently produce 2,4,5-trisubstituted imidazoles at room temperature with high yields (80-95%), using urea as a nitrogen source. This eco-friendly approach could be adapted for the target compound's synthesis.
Research Findings and Optimization
- The bromination step requires careful control of temperature and stoichiometry to avoid polybromination or degradation of the imidazole ring.
- Alkylation steps benefit from polar aprotic solvents and mild bases to maximize substitution efficiency.
- Use of ultrasound or microwave irradiation has been reported to improve reaction rates and yields in imidazole synthesis.
- Purification is typically achieved by column chromatography or recrystallization, with purity >95% confirmed by NMR and mass spectrometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| N-alkylation + bromination | Cyclopropylmethyl bromide, ethylating agent, Br2 or NBS | Room temp alkylation; 0-5°C bromination | Straightforward, selective | Multiple steps, moderate yields | 70-90 |
| Base-induced TosMIC cycloaddition | TosMIC, N-(dimethylsulfamoyl) aldimines, aqueous HBr | Mild, single-step cycloaddition | High selectivity, fewer steps | Requires specific precursors | 80-95 |
| Catalytic one-pot condensation | 1,2-diketones, diammonium hydrogen phosphate, aldehydes | Reflux in water, green method | Environmentally friendly, simple | May need further bromination | 80-90 |
| PPh3 catalyzed ultrasound method | Triphenylphosphine, urea, ultrasound | Room temp, eco-friendly | High yield, mild conditions | Catalyst cost, scale-up challenges | 80-95 |
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution products: Depending on the nucleophile, various substituted imidazoles can be formed.
Oxidation products: Oxidized derivatives of the imidazole ring.
Coupling products: Biaryl or diaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the imidazole ring can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Brominated imidazoles with aryl groups (e.g., 4i) exhibit higher melting points due to π-π stacking and rigidity, whereas ester-containing derivatives (e.g., 3f) have lower melting points, likely due to reduced crystallinity .
- Bromine Positioning : Bromine on the imidazole core (target compound and ) may enhance electrophilic substitution reactivity compared to bromine on aryl substituents (e.g., ).
Pharmacological and Functional Potential
- Biological Activity : While direct data for the target compound are lacking, structurally related imidazoles exhibit antimicrobial, anti-inflammatory, and metal-ion sensing properties. For example, dimethoxyphenyl-substituted imidazoles show promise as chemosensors for transition metals , and ester derivatives demonstrate growth inhibitory effects against microbes .
- Comparative Advantages : The cyclopropylmethyl group may enhance metabolic stability compared to bulkier aryl groups (e.g., naphthalenyl in ), while bromine atoms could improve binding affinity in halogen-bonding interactions .
Biological Activity
The compound 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is a derivative of imidazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The imidazole ring is a key feature in many biologically active compounds, influencing their interaction with biological targets.
Chemical Formula
- Molecular Formula : C₉H₁₀Br₂N₂
- CAS Number : 1989659-59-7
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound's structural characteristics may enhance its ability to inhibit cancer cell proliferation.
- Mechanism of Action : Imidazole derivatives often act by inhibiting tubulin polymerization, disrupting microtubule dynamics critical for cell division. This mechanism is particularly relevant in cancer treatment, where rapid cell division is a hallmark of tumor growth.
Case Study: Tubulin Polymerization Inhibition
A study reported that certain imidazole derivatives exhibited IC50 values in the range of 80–200 nM against various cancer cell lines, indicating potent anticancer activity. For instance, compounds structurally similar to this compound demonstrated significant inhibition of tubulin polymerization in vitro, suggesting that this compound may have similar effects .
Antimicrobial Activity
Imidazole compounds are also recognized for their antimicrobial properties. The antibacterial activity of this compound has been evaluated against several bacterial strains.
Antibacterial Efficacy
In vitro studies have shown that imidazole derivatives can exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is often measured by the zone of inhibition (in mm) in comparison to standard antibiotics.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 4,5-Dibromo Compound | 20 (E. coli), 22 (S. aureus) |
| Standard Antibiotic | 28 (Streptomycin) |
This table illustrates the comparative efficacy of the compound against common bacterial strains .
Other Biological Activities
Beyond anticancer and antimicrobial properties, imidazole derivatives have been associated with various other biological activities:
- Anti-inflammatory : Some studies suggest that imidazole compounds can modulate inflammatory pathways.
- Antidiabetic : Research indicates potential benefits in glucose metabolism regulation.
These activities highlight the versatility and therapeutic potential of imidazole derivatives like this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole ring or substituents can significantly affect their potency and selectivity against biological targets.
Key Findings
- Substituent Effects : The presence of bromine atoms at positions 4 and 5 enhances the lipophilicity and electron-withdrawing capacity, potentially increasing binding affinity to target proteins.
- Cyclopropylmethyl Group : This unique substituent may contribute to conformational flexibility, allowing better interaction with biological targets.
Q & A
Q. What are the most reliable synthetic routes for preparing 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole?
A multi-component cyclocondensation reaction under reflux conditions (e.g., using ammonium acetate as a catalyst in acetic acid) is a common approach. Substituted imidazoles are typically synthesized by reacting α-bromoketones with aldehydes and amines. For brominated derivatives like the target compound, post-synthetic bromination using reagents such as NBS (N-bromosuccinimide) in DMF or CCl₄ can be employed .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | NH₄OAc, AcOH, reflux | 60-85 | |
| Bromination | NBS, CCl₄, 60°C | 70-78 |
Q. How can researchers confirm the structural integrity of the synthesized compound?
Combined spectroscopic and chromatographic techniques are essential:
- FTIR : Confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=N stretch at ~1611 cm⁻¹) .
- NMR : Analyze substituent environments (e.g., cyclopropylmethyl protons appear as a multiplet at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., m/z ≈ 367.92 for C₉H₁₁Br₂N₂) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s methodologies) can predict energetically favorable pathways. These tools identify optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation. For example, simulations might reveal that polar aprotic solvents like DMF enhance bromination efficiency .
Q. Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT-based optimization | 82 | 78 |
Q. What strategies resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) require:
- Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., CCDC 1038591 for related imidazole derivatives) .
- Elemental Analysis : Confirm stoichiometry (e.g., %C deviation < 0.3%) .
Q. How does substituent placement influence biological activity?
The bromine atoms at positions 4 and 5 enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Docking studies on analogous compounds (e.g., EGFR inhibitors) show that bulky substituents like cyclopropylmethyl improve binding affinity by occupying hydrophobic pockets .
Q. Structure-Activity Relationship (SAR) Insights
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4,5-Dibromo | 12.5 µM (EGFR inhibition) | |
| 4-Chloro | 28.7 µM |
Q. What advanced techniques assess the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
